N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction conditions often involve refluxing in solvents like 1,4-dioxane with catalysts such as BF3·Et2O to achieve yields ranging from 45% to 60% .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer properties but has a different molecular structure and targets.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity, this compound differs in its functional groups and specific applications.
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide: This derivative has similar structural features but varies in its substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific propoxybenzamide group, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-2-14-27-19-12-10-16(11-13-19)22(26)24-18-7-5-6-17(15-18)23-25-20-8-3-4-9-21(20)28-23/h3-13,15H,2,14H2,1H3,(H,24,26) |
InChI Key |
XXHMPSXQVZLWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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